Ethyl 2,4-dichlorobenzoate
Overview
Description
Ethyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C9H8Cl2O2. It is an ester derived from 2,4-dichlorobenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dichlorobenzoate is typically synthesized through the esterification of 2,4-dichlorobenzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 2,4-dichlorobenzoic acid and ethanol into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to promote esterification, and the product is subsequently purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed to yield 2,4-dichlorobenzoic acid and ethanol.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoates.
Hydrolysis: The major products are 2,4-dichlorobenzoic acid and ethanol.
Reduction: The products vary based on the reducing agent and conditions used.
Scientific Research Applications
Ethyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities. The pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid: The parent acid of ethyl 2,4-dichlorobenzoate.
Ethyl 3,5-dichlorobenzoate: A similar ester with chlorine atoms at different positions on the benzene ring.
Mthis compound: An ester with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
ethyl 2,4-dichlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBGAUHWTZKKQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205408 | |
Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56882-52-1 | |
Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56882-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Ethyl 2,4-dichlorobenzoate in the presented research?
A1: this compound acts as a common structural motif within a series of synthesized compounds. [, , , , ] The research primarily focuses on understanding how modifications to other parts of the molecule, while retaining the this compound moiety, affect the overall 3D structure and crystal packing.
Q2: How does the conformation of the this compound moiety influence crystal packing?
A2: The research highlights that the this compound moiety's orientation, relative to other aromatic rings in the molecule, directly impacts the crystal packing. [, , , ] For instance, variations in dihedral angles between the this compound and other aromatic rings influence the strength and type of intermolecular interactions (e.g., C—H⋯O, C—H⋯N, C—H⋯Cl hydrogen bonds, π–π interactions) observed in the crystal lattice. [, ]
Q3: Are there any observed trends in intermolecular interactions based on the substituents attached to the core structure?
A3: Yes, the type and strength of intermolecular interactions are influenced by the substituents attached to the core structure containing this compound. For example, in "2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-(4-chlorobenzoyl)this compound," the presence of chlorine atoms leads to the formation of C—H⋯Cl hydrogen bonds, contributing to the two-dimensional layered structure within the crystal. []
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